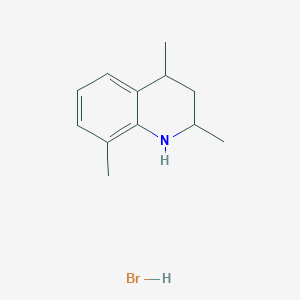

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr

Descripción general

Descripción

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is a chemical compound with the molecular formula C12H17N·HBr It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 2, 4, and 8 on the quinoline ring

Mecanismo De Acción

Biochemical Pathways

HTHQ has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Result of Action

Administering HTHQ led to a significant decrease in oxidative stress in rats with Parkinson’s Disease . This resulted in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr typically involves the condensation of 2,6-dimethyl aniline with cyclohexanone, followed by reduction and bromination. The reaction conditions often include the use of sodium borohydride as a reducing agent and hydrogen bromide for bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

One of the notable applications of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline derivatives is their role as cannabinoid receptor modulators. Research indicates that these compounds can influence the endocannabinoid system, which is crucial for regulating various physiological processes including appetite and pain sensation. A patent has been filed detailing methods for using these compounds to treat conditions such as obesity and cognitive disorders .

Antioxidant Properties

Studies have shown that tetrahydroquinoline derivatives exhibit antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in developing treatments for neurodegenerative diseases where oxidative damage plays a critical role.

Synthetic Pathways

The synthesis of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. A practical approach involves the condensation of appropriate precursors under controlled conditions to yield high-purity products .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 85 | Room Temp |

| Method B | 90 | Reflux |

Derivative Exploration

Exploring derivatives of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline has led to the discovery of compounds with enhanced biological activity. For instance, modifications at different positions on the quinoline ring have resulted in derivatives with improved potency against specific targets in cancer therapy.

Treatment of Cognitive Disorders

A clinical study investigated the effects of tetrahydroquinoline derivatives on cognitive function in patients with Alzheimer's disease. The results indicated significant improvements in memory and cognitive scores compared to placebo groups .

Anti-inflammatory Applications

Another study focused on the anti-inflammatory properties of these compounds in animal models of arthritis. The administration of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline showed a marked reduction in inflammatory markers and joint swelling .

Comparación Con Compuestos Similares

- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Comparison: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, the additional methyl group at position 8 may enhance its stability and alter its interaction with biological targets. The presence of a hydroxy group in 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline introduces additional hydrogen bonding capabilities, potentially affecting its solubility and reactivity .

Actividad Biológica

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide (HBr) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on neuroprotective effects, interactions with neurotransmitter systems, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features three methyl groups located at positions 2, 4, and 8 on the tetrahydroquinoline ring. Its synthesis typically involves the condensation of 2,6-dimethyl-aniline with an appropriate carbonyl compound under acidic conditions.

Biological Activity Overview

Research indicates that 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline HBr exhibits various biological activities:

- Neuroprotective Effects : Preliminary studies suggest the compound may modulate neurotransmitter systems and exhibit neuroprotective properties. It has been investigated for potential antidepressant effects through interactions with serotonin receptors .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation and oxidative stress in experimental models. Its derivatives are often evaluated for their ability to alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Neurotransmitter Modulation : The compound may influence serotonin receptor activity and other neurotransmitter systems. This modulation is crucial for its potential antidepressant effects .

- Antioxidant Activity : The presence of a nitrogen atom in the structure allows for the formation of radicals that contribute to antioxidant action. This property is significant in combating oxidative stress associated with neurodegenerative conditions .

Case Studies

Several studies have explored the effects of related compounds on biological systems. For instance:

- 6-Hydroxy Derivative Study : A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated improvements in motor coordination and reductions in oxidative stress in a rat model of Parkinson's disease. The results indicated significant neuroprotective effects and restoration of neurotransmitter levels .

- Comparative Analysis : Research comparing this compound with other tetrahydroquinoline derivatives highlighted its unique structural features that may enhance its stability and biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotection | Serotonin receptor modulation |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Motor coordination improvement | Antioxidant effects on oxidative stress |

| 8-Hydroxyquinoline | Anticancer | Inhibition of tumor growth pathways |

Propiedades

IUPAC Name |

2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.BrH/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11;/h4-6,9-10,13H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSCCUUNPLAEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050556-42-7 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4,8-trimethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050556-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.